N-Ethyl-1-[6-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide
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Overview
Description
N-Ethyl-1-[6-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-[6-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
N-Ethyl-1-[6-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethyl-1-[6-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethyl-1-[6-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide include other thiazolopyrimidine derivatives, piperidine-containing compounds, and fluorophenyl-substituted molecules .
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer specific biological activities and chemical reactivity not found in other similar compounds. This uniqueness makes it a valuable target for further research and development in various fields .
Properties
Molecular Formula |
C22H25FN6O3S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-ethyl-1-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H25FN6O3S/c1-2-24-20(31)15-4-3-9-28(11-15)22-27-19-18(33-22)21(32)29(13-26-19)12-17(30)25-10-14-5-7-16(23)8-6-14/h5-8,13,15H,2-4,9-12H2,1H3,(H,24,31)(H,25,30) |
InChI Key |
VKTUYAXBZTVYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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